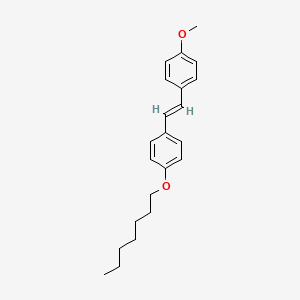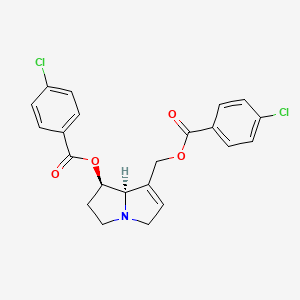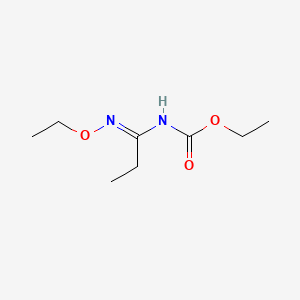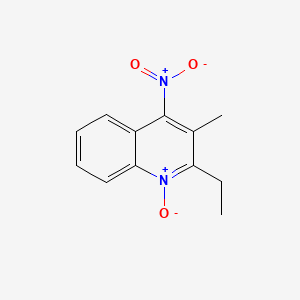
4-Methoxy-4'-heptoxy-trans-stilbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-4’-heptoxy-trans-stilbene is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethylene structure, which can exist in both trans and cis forms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4’-heptoxy-trans-stilbene typically involves the Wittig or Horner-Wadsworth-Emmons reactions. These methods are well-known for forming carbon-carbon double bonds (olefins) and are favored for their ability to produce trans-stilbene derivatives.
-
Wittig Reaction: : This reaction involves the formation of a phosphonium ylide, which reacts with an aldehyde or ketone to form the desired stilbene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
-
Horner-Wadsworth-Emmons Reaction: : This method uses phosphonate esters and bases like potassium tert-butoxide (KOtBu) to achieve the trans configuration of the stilbene. The reaction is typically carried out in solvents such as dimethylformamide (DMF) or THF.
Industrial Production Methods
Industrial production of 4-Methoxy-4’-heptoxy-trans-stilbene may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions, optimized for higher yields and purity. The choice of reagents and solvents, as well as reaction conditions, are carefully controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-Methoxy-4’-heptoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or convert methoxy groups to carbonyl functionalities.
Reduction: Reduction reactions can convert the double bond to a single bond, forming dihydrostilbene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-methoxy-4’-heptoxybenzophenone.
Reduction: Formation of 4-methoxy-4’-heptoxydihydrostilbene.
Substitution: Formation of halogenated or nitrated derivatives of 4-Methoxy-4’-heptoxy-trans-stilbene.
科学的研究の応用
4-Methoxy-4’-heptoxy-trans-stilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity, particularly in inducing apoptosis and inhibiting cell growth.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism of action of 4-Methoxy-4’-heptoxy-trans-stilbene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The presence of methoxy groups enhances its ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis through the activation of caspases and inhibition of cell proliferation pathways.
類似化合物との比較
4-Methoxy-4’-heptoxy-trans-stilbene can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anticancer properties, but less hydrophobic compared to 4-Methoxy-4’-heptoxy-trans-stilbene.
Pterostilbene: Similar antioxidant properties but with different substituents, leading to variations in biological activity.
Piceatannol: Another stilbene derivative with potent anticancer activity but different molecular targets.
The uniqueness of 4-Methoxy-4’-heptoxy-trans-stilbene lies in its specific substituents, which enhance its hydrophobicity and potentially its biological activity.
特性
CAS番号 |
35135-45-6 |
|---|---|
分子式 |
C22H28O2 |
分子量 |
324.5 g/mol |
IUPAC名 |
1-heptoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H28O2/c1-3-4-5-6-7-18-24-22-16-12-20(13-17-22)9-8-19-10-14-21(23-2)15-11-19/h8-17H,3-7,18H2,1-2H3/b9-8+ |
InChIキー |
NXFLCVCENJLQFQ-CMDGGOBGSA-N |
異性体SMILES |
CCCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |
正規SMILES |
CCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)

![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)

![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)
![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)

![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)

![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
